REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].[CH3:14][Si:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][O:18][CH2:19]Cl.O>CN(C=O)C>[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH2:19][O:18][CH2:17][CH2:16][Si:15]([CH3:22])([CH3:21])[CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2I
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
13.3 mL
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Type
|
reactant
|
Smiles
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C[Si](CCOCCl)(C)C
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
stirred at the same temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and diisopropyl ether
|
Type
|
DISSOLUTION
|
Details
|
followed by dissolution with ethyl acetate again
|
Type
|
FILTRATION
|
Details
|
Insoluble matter was then filtered off by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent of the filtrate was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Heptane was added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
to collect the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |